molecular formula C4H10O2S B7769208 Diethyl sulfone CAS No. 20045-25-4

Diethyl sulfone

Cat. No.: B7769208
CAS No.: 20045-25-4
M. Wt: 122.19 g/mol
InChI Key: MBDUIEKYVPVZJH-UHFFFAOYSA-N
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Description

Diethyl sulfone, also known as ethane, 1,1’-sulfonylbis- or 1,1’-sulphonylbisethane, is an organosulfur compound with the molecular formula C4H10O2S. It is a colorless liquid with a characteristic odor and is known for its chemical and thermal stability. This compound is used in various industrial applications due to its solvent properties and ability to dissolve a wide range of organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl sulfone can be synthesized through several methods, including the oxidation of diethyl sulfide. One common method involves the reaction of diethyl sulfide with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction proceeds as follows: [ \text{C}4\text{H}{10}\text{S} + \text{H}_2\text{O}_2 \rightarrow \text{C}4\text{H}{10}\text{O}_2\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of diethyl sulfide using more efficient and scalable methods. This may involve the use of other oxidizing agents such as potassium permanganate or sodium periodate under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl sulfone undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form sulfonic acids.

    Reduction: It can be reduced back to diethyl sulfide using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Diethyl sulfone has a wide range of applications in scientific research:

Mechanism of Action

Diethyl sulfone is often compared with other sulfones and sulfoxides, such as dimethyl sulfone (methyl sulfonyl methane) and dimethyl sulfoxide. These compounds share similar solvent properties but differ in their chemical structures and applications:

    Dimethyl sulfone (C2H6O2S): Known for its use in dietary supplements and as a solvent in organic synthesis.

    Dimethyl sulfoxide (C2H6OS): Widely used as a solvent and in medical applications due to its ability to penetrate biological membranes.

Uniqueness of this compound: this compound’s unique combination of chemical stability, solvent properties, and potential biological activities make it a valuable compound in various fields. Its ability to dissolve a wide range of organic compounds and participate in diverse chemical reactions sets it apart from other similar compounds .

Comparison with Similar Compounds

  • Dimethyl sulfone
  • Dimethyl sulfoxide
  • Diethyl sulfide
  • Sulfonic acids

Properties

IUPAC Name

1-ethylsulfonylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10O2S/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDUIEKYVPVZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30870657
Record name (Ethanesulfonyl)ethane
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Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

597-35-3, 20045-25-4
Record name Ethyl sulfone
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Record name Diethyl sulphone
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Record name 3',4'-Dipropionylhelveticosol
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Record name Diethyl sulfone
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Record name Diethyl sulphone
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Record name DIETHYL SULPHONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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